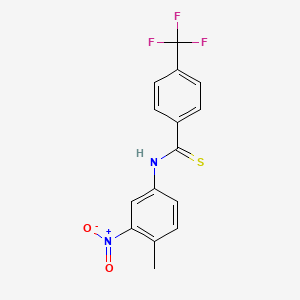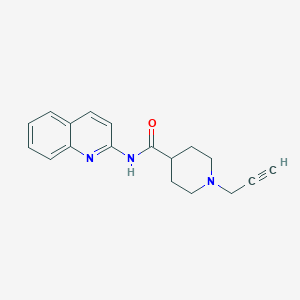![molecular formula C22H20BrN3O2 B2894869 1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2,2-diphenylethan-1-one CAS No. 2097920-09-5](/img/structure/B2894869.png)
1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2,2-diphenylethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2,2-diphenylethan-1-one is a complex organic compound with notable relevance in scientific research. Its structure comprises a pyrimidine ring substituted with bromine, coupled with a pyrrolidine ring and a diphenylethyl ketone moiety. The intricate molecular arrangement of this compound lends itself to a variety of chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2,2-diphenylethan-1-one typically involves multiple steps:
Formation of the pyrimidine ring: : A precursor compound, often 2-chloropyrimidine, undergoes bromination using reagents like N-bromosuccinimide (NBS) to yield 5-bromopyrimidine.
Oxy-pyrrolidinyl linkage: : This intermediate reacts with pyrrolidine in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to form the 5-bromopyrimidin-2-yl)oxy derivative.
Ketone synthesis:
Industrial Production Methods
Industrial production of this compound follows similar routes but often employs continuous flow reactors and optimized conditions to enhance yield and purity. This may include the use of high-throughput screening for catalysts and reagents, as well as advanced purification techniques like chromatography and crystallization.
化学反応の分析
Types of Reactions
1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2,2-diphenylethan-1-one undergoes various reactions:
Oxidation: : The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), primarily affecting the pyrrolidine ring.
Reduction: : It can be reduced by reagents such as lithium aluminum hydride (LiAlH4), often targeting the carbonyl group.
Substitution: : Nucleophilic substitution reactions are common, with reagents like sodium methoxide (NaOMe) reacting at the bromine-substituted pyrimidine ring.
Common Reagents and Conditions
Oxidation: : Performed in acidic or basic conditions with potent oxidizers.
Reduction: : Typically conducted in anhydrous solvents under inert atmospheres.
Substitution: : Often in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate nucleophilic attack.
Major Products
Oxidation: : Formation of oxidized pyrrolidine derivatives.
Reduction: : Reduced ketone forms, yielding alcohol derivatives.
Substitution: : Replacement of bromine with various nucleophiles, leading to diverse functionalized pyrimidine derivatives.
科学的研究の応用
1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2,2-diphenylethan-1-one has a broad range of applications:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: : Studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: : Investigated for its pharmacological properties, such as potential anti-cancer or anti-inflammatory activities.
Industry: : Utilized in the development of advanced materials, such as organic semiconductors and polymers.
作用機序
The compound exerts its effects primarily through interactions with molecular targets, such as enzymes or receptors. The bromopyrimidine moiety can engage in hydrogen bonding and pi-pi stacking interactions, influencing biological pathways. The pyrrolidine ring may interact with polar regions of biological targets, enhancing binding affinity and specificity.
類似化合物との比較
Compared to other pyrimidine and pyrrolidine derivatives, 1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2,2-diphenylethan-1-one stands out due to its unique structure combining these two moieties with a diphenylethyl ketone. Similar compounds include:
2,2-diphenylethan-1-one derivatives: : Lacking the pyrimidine and pyrrolidine components.
Pyrrolidine-pyrimidine compounds: : Without the diphenylethyl ketone group.
5-bromo substituted pyrimidine derivatives: : Without the pyrrolidine and diphenylethyl components.
Hopefully, this hits the mark!
特性
IUPAC Name |
1-[3-(5-bromopyrimidin-2-yl)oxypyrrolidin-1-yl]-2,2-diphenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrN3O2/c23-18-13-24-22(25-14-18)28-19-11-12-26(15-19)21(27)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,13-14,19-20H,11-12,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FARRDVPMFIODCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)Br)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N'-(2,4-dimethylphenyl)-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide](/img/structure/B2894786.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-4-nitrobenzamide hydrochloride](/img/structure/B2894788.png)
![N-(3-cyanophenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2894789.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(methylthio)benzamide](/img/structure/B2894791.png)
![8-(4-chlorobenzenesulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2894793.png)
![4-[4-(3-chlorobenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine](/img/structure/B2894795.png)
![N-[(2,6-difluorophenyl)methyl]-1H-indazole-3-carboxamide](/img/structure/B2894798.png)
![methyl 4-({2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}sulfamoyl)benzoate](/img/structure/B2894799.png)

![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 2,3-dimethylbenzoate](/img/structure/B2894801.png)

![N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]cyclopentanecarboxamide](/img/structure/B2894803.png)

